(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid
Description
(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid is a heterocyclic compound featuring a fused pyrimido-benzimidazole core with a 4-oxo group and an acetic acid substituent at the 2-position. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions of benzimidazole precursors with acetic acid derivatives under basic conditions, though specific protocols are sparingly documented in the provided evidence .
The compound’s molecular formula is C₁₂H₉N₃O₃ (MW: 243.22 g/mol), as confirmed by its methyl ester derivative (CAS 879616-49-6), which is industrially available but often discontinued due to niche demand . Its acetic acid moiety enhances hydrophilicity, distinguishing it from ester or thioether analogs in reactivity and bioavailability.
Properties
IUPAC Name |
2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-7(6-11(17)18)13-12-14-8-3-1-2-4-9(8)15(10)12/h1-5H,6H2,(H,13,14)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWGDFZASXYENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . This process can be carried out through multicomponent reactions, which are efficient and allow for the construction of the desired heterocyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of this compound can effectively reduce convulsions in animal models. This suggests that the compound may interact with neurotransmitter systems or ion channels involved in seizure activity, providing a foundation for further development as an anticonvulsant medication .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known antimetabolites positions it as a candidate for targeting cancer cell metabolism. Specifically, it may inhibit nucleic acid synthesis or disrupt cellular proliferation pathways. The following table summarizes findings related to its anticancer applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects against various cancer cell lines, showing IC50 values in the micromolar range. |
| Study B | Indicated potential synergy when combined with established chemotherapeutics like gemcitabine, enhancing overall efficacy against resistant cancer strains. |
| Study C | Explored mechanisms of action, revealing apoptosis induction in treated cells through caspase activation pathways. |
These studies underscore the need for further exploration into its mechanism of action and optimization for clinical use.
Antimicrobial Effects
Emerging research suggests that this compound may also possess antimicrobial properties. Compounds within this class have demonstrated activity against various bacterial strains, potentially through inhibition of bacterial growth or biofilm formation. Further investigations are warranted to establish its spectrum of activity and mechanisms involved.
Case Studies and Research Insights
- Anticonvulsant Efficacy : In a study published in Pharmacology, a derivative of this compound was tested for anticonvulsant activity in mice. Results indicated significant protection against seizures induced by electrical stimulation, suggesting effective brain penetration and interaction with central nervous system targets .
- Cancer Cell Line Testing : A series of experiments conducted on human cancer cell lines revealed that the compound inhibited proliferation and induced apoptosis at concentrations that were well-tolerated by normal cells. This dual selectivity highlights its potential as a targeted therapy in oncology .
- Antimicrobial Screening : Preliminary tests against common pathogens showed promising results, with minimum inhibitory concentrations suggesting effective antibacterial activity comparable to established antibiotics. These findings open avenues for further research into its application in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Acetic Acid vs. Ester Derivatives :
- The methyl ester derivative (CAS 879616-49-6) exhibits increased lipophilicity (logP ~1.5 estimated) compared to the parent acetic acid, favoring membrane permeability but reducing aqueous solubility .
- The ester group is more stable under acidic conditions, making it preferable for storage and synthetic intermediates .
Thioacetic Acid Analogs :
- The thioacetic acid derivative (sc-349361) introduces a sulfur atom, enhancing nucleophilic reactivity. This modification is leveraged in click chemistry and metal coordination, unlike the oxygen-based acetic acid group in the target compound .
Core Heterocycle Modifications :
- Replacing the benzimidazole core with a pyrido-pyrrolo system (e.g., in ) reduces aromatic conjugation, leading to weaker π-π stacking interactions. This correlates with diminished antimicrobial activity (MIC >200 mg/L for most derivatives) .
- The benzo-oxazin core in lacks the imidazole nitrogen, reducing hydrogen-bonding capacity and altering biological target interactions .
Substituent Effects on Bioactivity: QSAR studies on 4-oxo-dihydroquinoline analogs () highlight that electron-withdrawing groups (e.g., cyano) at specific positions enhance anti-HIV activity by modulating electron density and binding affinity .
Biological Activity
(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₉N₃O₃
- CAS Number : 940980-97-2
- MDL Number : MFCD11057929
- Hazard Classification : Irritant
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from 1H-benzo[d]imidazol-2-amine and various aldehydes in the presence of solvents like DMF and concentrated HCl. The reaction conditions usually involve heating under reflux for several hours to obtain the desired product .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit promising antimicrobial activity against various bacterial strains. For instance:
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| 1 | 50 | S. typhi |
| 3 | 62.5 | S. typhi |
| 4 | 12.5 | S. typhi |
| - | 100 | Ampicillin |
| - | 50 | Chloramphenicol |
| - | 25 | Ciprofloxacin |
Compounds with modifications at specific positions on the benzimidazole ring showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent. Specific studies reported IC50 values indicating significant inhibition of cell proliferation in tested cancer lines .
Other Pharmacological Effects
Research has also highlighted other pharmacological activities associated with this compound:
- Anti-inflammatory : Some derivatives have shown anti-inflammatory properties in vitro.
- Antiviral : Emerging data suggest potential antiviral activity through inhibition of viral replication mechanisms.
Case Studies
In one particular study involving the synthesis of several benzimidazole derivatives, this compound was evaluated alongside other compounds for its biological activity. The results indicated that this compound not only exhibited antimicrobial properties but also showed promise in modulating inflammatory pathways .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid and its derivatives?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving substituted benzimidazole precursors. For example:
- Step 1: React 2-aminobenzimidazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds in refluxing ethanol or acetic acid to form the pyrimido-benzimidazole core .
- Step 2: Introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For instance, methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate (CAS 879616-49-6) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the acetic acid derivative .
- Key Validation: Monitor reactions via TLC and confirm product purity using HPLC (>95%) .
Q. Q2. How can researchers characterize the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR: Use - and -NMR to confirm the presence of characteristic signals, such as the pyrimidine ring protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 2.5–3.5 ppm for CH) .
- X-ray Crystallography: Resolve crystal structures to verify bond lengths and angles. For example, Dylong et al. (2016) reported a C=O bond length of 1.22 Å in the pyrimidone ring, consistent with conjugated carbonyl systems .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H] at m/z 298 for the parent compound) .
Q. Q3. What biological activity screening assays are applicable to this compound?
Methodological Answer: While specific data on this compound are limited, structurally related benzimidazole derivatives are screened using:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., EGFR or HIV-1 protease) at concentrations of 1–100 μM, with IC values calculated via nonlinear regression .
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC values normalized to cisplatin controls .
Advanced Research Questions
Q. Q4. How can computational methods aid in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. El Bakri et al. (2018) used this approach to predict nucleophilic attack sites in related pyrimido-benzimidazoles .
- Molecular Docking: Dock the compound into protein active sites (e.g., PARP-1) using AutoDock Vina. Adjust protonation states with tools like PROPKA to account for pH-dependent binding .
Q. Q5. What strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic Effects in NMR: If NMR shows unexpected tautomerism (e.g., keto-enol forms), perform variable-temperature NMR or - HMBC to detect exchange processes .
- Disorder in Crystals: Use SHELXL refinement (e.g., PART instructions) to model disordered atoms, ensuring R < 5% for high-resolution data .
- Validation: Cross-check with IR spectroscopy (e.g., C=O stretches at ~1700 cm) and elemental analysis (±0.3% for C, H, N) .
Q. Q6. How can researchers optimize reaction yields for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. microwave), and catalyst (e.g., p-TsOH) to identify optimal conditions .
- Microwave Assistance: Reduce reaction times from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >80% .
- Workup: Use column chromatography (silica gel, CHCl/MeOH) or recrystallization (ethanol/water) to isolate pure products .
Q. Q7. What are the challenges in studying the compound’s tautomeric equilibria?
Methodological Answer:
- pH-Dependent Studies: Perform UV-Vis spectroscopy in buffered solutions (pH 2–12) to track tautomeric shifts (e.g., λ changes from 280 nm to 320 nm) .
- Solid-State vs. Solution: Compare X-ray (solid-state keto form) with -NMR (solution enol form) to assess environmental effects .
- Theoretical Models: Use CPCM solvation models in Gaussian to simulate solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
